4-Methyl-3-nitropyridine
Overview
Description
4-Methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.1240 g/mol It is a substituted nitropyridine, characterized by a methyl group at the fourth position and a nitro group at the third position on the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, the class of compounds to which 4-methyl-3-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
It’s known that nitropyridines can undergo various chemical reactions, including electrophilic aromatic substitution . In the case of this compound, the nitro group might migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often used in the synthesis of various organic compounds, suggesting they may interact with a wide range of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitropyridine can be synthesized through the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . Another method involves the nitration of pyridine derivatives using dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by reaction with sulfur dioxide (SO₂) and hydrogen sulfite ion (HSO₃⁻) in water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like ammonia (NH₃) or primary amines are used under basic conditions.
Major Products:
Reduction: 4-Methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitropyridine is used as a starting material in the synthesis of various heterocyclic compounds, such as ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles . These compounds have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and anticancer properties. Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex molecules.
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but lacks the methyl group at the fourth position.
4-Methylpyridine: Similar structure but lacks the nitro group at the third position.
4-Nitropyridine: Similar structure but lacks the methyl group at the fourth position.
Uniqueness: 4-Methyl-3-nitropyridine is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-7-4-6(5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNRJMGYBKMDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334743 | |
Record name | 4-Methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-44-0 | |
Record name | 4-Methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5832-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 4-Methyl-3-nitropyridine?
A1: this compound has the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol []. While the provided research doesn't explicitly state the structure, it indicates a pyridine ring with a methyl group at the 4th position and a nitro group at the 3rd position.
Q2: How do the electronic properties of this compound make it suitable for applications like solar cells?
A2: Density Functional Theory (DFT) calculations on this compound reveal a measurable energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) []. This HOMO-LUMO gap suggests the potential for charge transfer within the molecule, a crucial property for materials used in solar cells [].
Q3: Has this compound demonstrated any catalytic properties?
A3: The provided research focuses primarily on the compound's synthesis, spectroscopic characterization, and theoretical calculations of electronic and nonlinear optical properties. There is no mention of catalytic properties or applications for this compound in these papers.
Q4: Can computational chemistry methods predict the properties and behavior of this compound?
A4: Yes, computational chemistry methods like Density Functional Theory (DFT) have been employed to investigate this compound [, ]. These studies used DFT to calculate the molecule's vibrational frequencies, electronic structure, and nonlinear optical properties. The results align well with experimental data, demonstrating the effectiveness of computational methods in predicting the compound's behavior [, ].
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